molecular formula C13H16F3N5 B10922045 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10922045
M. Wt: 299.29 g/mol
InChI Key: RDYWNCLCXAYKIO-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE shares structural similarities with other pyrazole and pyrimidine derivatives, such as:
    • 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL derivatives
    • 4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL derivatives

Uniqueness

The uniqueness of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the pyrazole and pyrimidine rings, along with the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H16F3N5/c1-4-21-9(3)10(7-18-21)6-17-12-19-8(2)5-11(20-12)13(14,15)16/h5,7H,4,6H2,1-3H3,(H,17,19,20)

InChI Key

RDYWNCLCXAYKIO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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